1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride is a chemical compound characterized by the presence of an azetidine ring and a pyrazole moiety. Its molecular formula is C6H11Cl2N3, and it features two hydrochloride groups, which enhance its solubility in water and may influence its biological activity. The azetidine ring contributes to the compound's structural uniqueness, while the pyrazole component is known for its diverse pharmacological properties.
Azetidines and pyrazoles are both heterocyclic compounds, meaning they contain rings with atoms of different elements. Research in heterocyclic chemistry explores the synthesis, properties, and applications of these molecules. Studies have investigated the development of new methods for synthesizing azetidin-3-yl and 1H-pyrazole derivatives [].
Some heterocyclic compounds have been found to possess medicinal properties. Research in medicinal chemistry focuses on identifying and developing new drugs. Studies have been conducted on the biological activity of various azetidin-3-yl and 1H-pyrazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties [, , ].
1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride exhibits notable biological activities, particularly in medicinal chemistry. Compounds with similar structures have been studied for their potential anti-inflammatory, analgesic, and antitumor effects. The presence of both azetidine and pyrazole moieties is significant for their interaction with biological targets, including enzymes and receptors.
The synthesis of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride can be achieved through several methods:
1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride has potential applications in:
Studies on the interactions of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride with biological macromolecules have shown promising results. For instance, its binding affinity to specific receptors or enzymes can be assessed using techniques like surface plasmon resonance or isothermal titration calorimetry. Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.
Several compounds share structural similarities with 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(Pyrrolidin-3-yl)-1H-pyrazole | Pyrrolidine ring instead of azetidine | Often exhibits enhanced central nervous system activity |
| 2-(Azetidin-2-yl)-1H-pyrazole | Different position of azetidine substitution | May show distinct biological activity profiles |
| 1-(Morpholin-4-yl)-1H-pyrazole | Morpholine ring structure | Known for improved solubility and bioavailability |
Each of these compounds possesses unique properties that may influence their biological activities and applications. The distinct combination of an azetidine ring with a pyrazole moiety in 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride contributes to its unique pharmacological profile, setting it apart from other similar compounds.
1-(azetidin-3-yl)-1H-pyrazole dihydrochloride is a heterocyclic compound with the molecular formula C6H11Cl2N3 and a molecular weight of 196.08 g/mol [1] [2]. The compound is characterized by its distinctive structural features comprising a pyrazole ring directly attached to an azetidine ring through a nitrogen-carbon bond [1]. The dihydrochloride salt form enhances the compound's stability and solubility characteristics compared to its free base form [1].
The exact molecular mass is confirmed through high-resolution mass spectrometry, with the molecular ion peak appearing at m/z 196.08 [1]. The compound contains three nitrogen atoms within its heterocyclic framework, with two chloride anions associated as counterions in the salt form [2]. The Chemical Abstracts Service (CAS) registry number for this compound is 1221715-95-2 [1] [2].
The constitutional structure of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride features a five-membered pyrazole ring (1H-pyrazole) connected to a four-membered azetidine ring through the nitrogen atom at position 1 of the pyrazole ring [1] [2]. The connection occurs specifically through the carbon atom at position 3 of the azetidine ring, establishing a direct nitrogen-carbon linkage between the two heterocyclic systems [1].
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(3-azetidinyl)-1H-pyrazole dihydrochloride [1] [2]. The compound's structural representation can be described using the Simplified Molecular Input Line Entry System (SMILES) notation as: c1cnn(c1)C2CNC2.Cl.Cl [3]. The International Chemical Identifier (InChI) key is SOSRZTOMIOCRBU-UHFFFAOYSA-N [1] [2].
The stereochemical configuration of the molecule is primarily determined by the conformational flexibility of the azetidine ring, which can adopt different puckered conformations [4]. The four-membered azetidine ring exhibits reduced conformational rigidity compared to larger ring systems, allowing for dynamic interconversion between different ring conformations [4].
The molecular geometry of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride is characterized by the distinct geometric features of both the pyrazole and azetidine ring systems [5]. The pyrazole ring maintains a planar configuration with typical bond angles consistent with aromatic five-membered heterocycles [5]. The carbon-nitrogen-carbon bond angles within the pyrazole ring range from approximately 104° to 112°, reflecting the aromatic character of this heterocyclic system [6].
The azetidine ring exhibits a puckered geometry characteristic of four-membered saturated rings [7] [4]. The carbon-nitrogen-carbon bond angles in the azetidine ring are significantly strained, typically measuring around 90° due to the geometric constraints of the four-membered ring [7]. The nitrogen-carbon-nitrogen bond angle at the bridging position between the two rings is approximately 109°, reflecting tetrahedral geometry around the nitrogen center [4].
The dihedral angle between the pyrazole and azetidine ring planes varies depending on the conformational state of the azetidine ring [5]. Computational studies indicate that the preferred conformations minimize steric interactions while maintaining optimal electronic overlap between the two heterocyclic systems [4].
Crystallographic studies of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride reveal important structural details about the solid-state organization of this compound [8] [9]. The crystal structure exhibits extensive hydrogen bonding networks involving the dihydrochloride salt formation [8]. The chloride anions participate in multiple hydrogen bonding interactions with the protonated nitrogen atoms of both the pyrazole and azetidine rings [9].
The crystal packing demonstrates a layered arrangement where molecules are connected through intermolecular hydrogen bonds [8] [9]. The nitrogen-hydrogen···chloride hydrogen bonds typically range from 2.8 to 3.2 Å, indicating strong electrostatic interactions [8]. Additional weak interactions, including carbon-hydrogen···chloride contacts, contribute to the overall crystal stability [9].
The space group symmetry and unit cell parameters have been determined through single-crystal X-ray diffraction analysis [7]. The crystal structure shows that the pyrazole rings tend to adopt coplanar arrangements in adjacent molecules, facilitating π-π stacking interactions [5]. The azetidine rings exhibit conformational disorder in some crystal forms, reflecting the inherent flexibility of the four-membered ring system [7].
1-(azetidin-3-yl)-1H-pyrazole dihydrochloride typically appears as a white to pale yellow crystalline solid at room temperature [1] [2] [10]. The compound exhibits a characteristic crystalline morphology with well-defined crystal faces when obtained through controlled precipitation methods [1]. The physical appearance can vary slightly depending on the crystallization conditions and the presence of trace impurities [10].
The compound is stable under normal atmospheric conditions and does not exhibit significant hygroscopic behavior [1] [2]. The crystal form demonstrates good mechanical stability with a relatively hard texture characteristic of ionic salt compounds [2]. The melting point behavior is consistent with decomposition occurring before complete melting, which is typical for organic hydrochloride salts [11].
The solubility characteristics of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride are significantly enhanced compared to its free base form due to the presence of the hydrochloride salt . The compound demonstrates high solubility in polar protic solvents, particularly water, where it readily dissolves to form clear solutions [1] [2]. This enhanced aqueous solubility is attributed to the ionic nature of the dihydrochloride salt and the ability to form hydrogen bonds with water molecules .
In polar aprotic solvents such as dimethyl sulfoxide, the compound shows moderate to good solubility [11]. The solubility in alcoholic solvents like methanol and ethanol is also favorable, making these solvents suitable for recrystallization procedures [1]. The compound exhibits limited solubility in non-polar organic solvents such as hexane or toluene, which is expected for an ionic salt compound .
The pH-dependent solubility profile shows maximum solubility under acidic conditions where the nitrogen atoms remain protonated [1]. As the pH increases toward neutral and basic conditions, the solubility decreases due to the formation of the less soluble free base form .
The thermodynamic properties of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride have been investigated through computational and experimental methods [14]. The standard enthalpy of formation for the compound has been calculated using density functional theory methods, providing insights into its thermochemical stability [14]. The heat capacity values show typical temperature dependence consistent with organic heterocyclic compounds [14].
The thermal decomposition behavior indicates that the compound undergoes decomposition at elevated temperatures rather than clean melting [13]. Thermogravimetric analysis reveals a multi-step decomposition process, with initial loss of hydrogen chloride occurring at temperatures above 200°C [13]. The entropy values calculated at standard conditions reflect the molecular complexity and the number of available conformational states [14].
Thermodynamic calculations predict favorable formation energies for the compound, indicating its inherent stability [14]. The Gibbs free energy values support the thermodynamic feasibility of synthesis reactions leading to this compound [14]. These thermodynamic parameters are essential for understanding reaction equilibria and optimizing synthetic procedures [14].
Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance) spectroscopic analysis of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride provides detailed structural information about the compound [15] [16]. The pyrazole ring protons typically appear as characteristic signals in the aromatic region between 6.2 and 7.7 parts per million [15] [6]. The hydrogen atoms at positions 3 and 5 of the pyrazole ring show distinct chemical shifts, with the proton at position 5 appearing further downfield due to the electron-withdrawing effect of the adjacent nitrogen atom [6].
The azetidine ring protons exhibit characteristic splitting patterns due to the ring's conformational dynamics [15]. The methylene protons of the azetidine ring appear as complex multiplets between 3.2 and 4.5 parts per million, with coupling constants reflecting the four-membered ring geometry [15]. The proton attached to the carbon bearing the pyrazole substituent shows distinctive chemical shift and coupling patterns [15].
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Pyrazole H-3 | 7.54 | doublet | J = 1.4 |
| Pyrazole H-5 | 7.63 | doublet | J = 2.4 |
| Pyrazole H-4 | 6.29-6.30 | multiplet | - |
| Azetidine CH₂ | 4.28, 4.42 | doublet | ²J = 9.6 |
| Azetidine CH | 3.2-3.5 | multiplet | - |
Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance) spectroscopy reveals the carbon framework of the molecule [15] [6]. The pyrazole carbon atoms appear at characteristic chemical shifts: C-4 at approximately 106.0 parts per million, C-5 at 127.8 parts per million, and C-3 at 140.0 parts per million [15]. The azetidine carbon atoms show signals in the aliphatic region, with the carbon bearing the pyrazole substituent appearing around 50-60 parts per million [6].
Nitrogen-15 Nuclear Magnetic Resonance (15N Nuclear Magnetic Resonance) spectroscopy provides unique insights into the nitrogen environments [15] [17]. The azetidine nitrogen appears at approximately -316.6 parts per million, while the pyrazole nitrogen atoms show distinct signals at -163.5 and -81.2 parts per million, respectively [15]. These chemical shifts are diagnostic for the specific nitrogen environments and tautomeric states [17].
Mass spectrometric analysis of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride provides molecular weight confirmation and fragmentation pattern information [16]. The molecular ion peak at m/z 196.08 corresponds to the dihydrochloride salt, while the free base molecular ion appears at m/z 123.08 [18]. Electrospray ionization mass spectrometry shows excellent sensitivity for this compound due to its basic nitrogen atoms [18].
The fragmentation pattern reveals characteristic losses corresponding to the structural components of the molecule [16]. Common fragmentation pathways include the loss of the azetidine ring (m/z 69) and pyrazole-specific fragments [16]. The base peak typically corresponds to the pyrazolium ion formation, indicating the stability of the pyrazole ring under mass spectrometric conditions [16].
Tandem mass spectrometry experiments provide additional structural confirmation through collision-induced dissociation patterns [18]. The fragmentation behavior is consistent with the proposed structure and helps distinguish this compound from closely related isomers [16].
Infrared spectroscopy of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride reveals characteristic vibrational frequencies corresponding to the functional groups present in the molecule [16] [19]. The nitrogen-hydrogen stretching vibrations appear in the region around 3250 cm⁻¹, characteristic of secondary amine groups in the protonated form [19]. The carbon-hydrogen stretching vibrations of the heterocyclic rings appear between 3000 and 3100 cm⁻¹ [19].
The carbon-nitrogen stretching vibrations of the pyrazole ring appear around 1600 cm⁻¹, while the azetidine carbon-nitrogen stretches occur at slightly lower frequencies [19]. The fingerprint region below 1500 cm⁻¹ contains numerous characteristic bands corresponding to ring deformations and bending vibrations [19]. The presence of the hydrochloride salt introduces additional vibrational modes related to the ionic interactions [16].
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretch | 3250 | Secondary amine |
| C-H stretch (aromatic) | 3000-3100 | Pyrazole ring |
| C=N stretch | 1600 | Pyrazole ring |
| C-N stretch | 1200-1130 | Ring systems |
| Ring deformation | 600-800 | Both rings |
Ultraviolet-visible spectroscopy of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride shows characteristic absorption bands related to the electronic transitions within the pyrazole chromophore [20] [21]. The compound exhibits absorption maxima in the ultraviolet region, with the primary absorption band appearing around 280-290 nanometers [20]. This absorption corresponds to π→π* transitions within the pyrazole ring system [21].
The extinction coefficient values indicate moderate absorptivity typical of simple heterocyclic compounds [21]. The absorption spectrum shows fine structure characteristic of the pyrazole chromophore, with vibronic bands observable under high-resolution conditions [20]. The dihydrochloride salt formation has minimal impact on the electronic absorption spectrum compared to the free base [21].
| Method | Key Reagents | Typical Yield (%) | Reaction Time | Temperature (°C) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Aza-Michael Addition | NH-heterocycles, methyl 2-(azetidin-3-ylidene)acetates | 75-85 | 12-24 hours | 65-80 | Mild conditions, high regioselectivity | Limited substrate scope |
| Direct Cyclization | Hydrazine hydrate, 1,3-dicarbonyl compounds | 60-80 | 2-6 hours | Room temp to reflux | Simple procedure, cheap reagents | Regioisomer mixtures possible |
| Horner-Wadsworth-Emmons/Aza-Michael | Dimethyl phosphonoacetate, DBU, azetidin-3-one | 72 (purified by distillation) | 4-8 hours | 130 (distillation) | High purity product, scalable | Requires specialized equipment |
| Metal-Catalyzed Cross-Coupling | Pd catalysts, boronic acids, brominated intermediates | 70-90 | 8-16 hours | 80-120 | Functional group tolerance, diversification | Expensive catalysts, air sensitivity |
| Microwave-Assisted Synthesis | Hydrazine hydrate, acetoxyacrylonitrile under MW | 80-95 | 30-60 minutes | 100-150 | Rapid heating, reduced reaction time | Equipment dependent, limited solvents |
| One-Pot Oxidative Alkynylation | Ruthenium catalysts, terminal alkynes, alcohols | 53-81 | 6-12 hours | 60-80 | One-pot process, direct access | Multiple steps still required |
| DBU-Catalyzed Process | DBU, acetonitrile, 60°C | 75-95 | 12 hours | 60 | Non-nucleophilic base, prevents side reactions | Substoichiometric base needed |
| Continuous Flow Method | Automated liquid handling, continuous reactors | 70-85 | 2-8 hours | 50-100 | Precise control, safety, scalability | High initial investment |
Table 2: Scale-up Considerations for 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride Production
| Parameter | Laboratory Scale (1-10g) | Pilot Scale (100g-1kg) | Industrial Scale (10-100kg) | Commercial Scale (>100kg) |
|---|---|---|---|---|
| Batch Size | 1-10 grams | 100g-1 kilogram | 10-100 kilograms | >100 kilograms |
| Equipment Requirements | Standard glassware, heating mantles | Jacketed reactors, pumps, distillation | Large reactors, continuous monitoring | Automated plants, DCS systems |
| Raw Material Cost | $50-100/batch | $500-2000/batch | $5000-20000/batch | $20000+/batch |
| Energy Consumption | Low (kWh scale) | Moderate (10-50 kWh) | High (100-500 kWh) | Very high (>500 kWh) |
| Waste Generation | Minimal (mL scale) | Moderate (L scale) | Significant (10-100L) | Large scale (>100L) |
| Quality Control | TLC, basic NMR | HPLC, full NMR, MS | Online monitoring, statistical QC | Continuous analytics, PAT |
| Safety Considerations | Fume hood sufficient | Ventilation, PPE required | Process safety management | Full safety protocols, emergency systems |
| Environmental Impact | Negligible | Low | Moderate | Requires environmental permits |
| Production Time | 8-24 hours | 4-12 hours | 2-8 hours | 1-4 hours |
| Labor Requirements | 1 chemist | 2-3 operators | 4-6 operators | 6-10 operators |
Table 3: Quality Control Parameters for 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride
| Quality Parameter | Test Method | Specification | Frequency | Criticality |
|---|---|---|---|---|
| Chemical Purity | HPLC with UV detection | ≥98.0% | Every batch | Critical |
| Water Content | Karl Fischer titration | ≤0.5% | Every batch | Major |
| Residual Solvents | Gas chromatography (headspace) | ≤500 ppm total | Every batch | Major |
| Heavy Metals | ICP-MS or atomic absorption | ≤10 ppm each | Monthly | Major |
| Particle Size | Laser diffraction or sieving | D90 ≤100 μm | Every batch | Minor |
| Crystal Form | X-ray powder diffraction | Conforms to reference | Weekly | Major |
| Thermal Stability | Differential scanning calorimetry | Onset ≥150°C | Validation/stability | Minor |
| pH (1% solution) | pH meter calibrated with buffers | 3.5-5.5 | Every batch | Major |
| Assay by HPLC | Reverse-phase HPLC | 98.0-102.0% | Every batch | Critical |
| Related Substances | HPLC with gradient elution | ≤2.0% total, ≤0.5% individual | Every batch | Critical |
| Chloride Content | Ion chromatography | 28.0-32.0% (theoretical: 29.0%) | Every batch | Critical |
| Loss on Drying | Thermogravimetric analysis | ≤1.0% | Every batch | Major |
| Ash Content | Gravimetric after ignition | ≤0.1% | Monthly | Minor |
| Optical Rotation | Polarimetry (if applicable) | Not applicable (achiral) | Not required | Not applicable |
| Melting Point | Capillary method or DSC | 180-185°C (decomposition) | Every batch | Major |